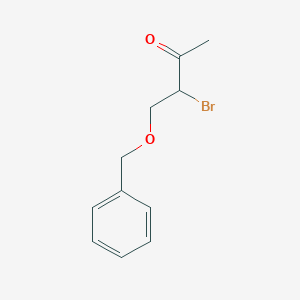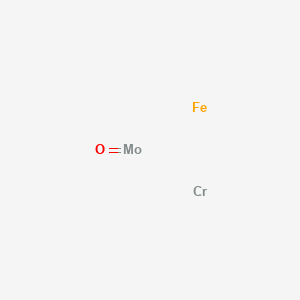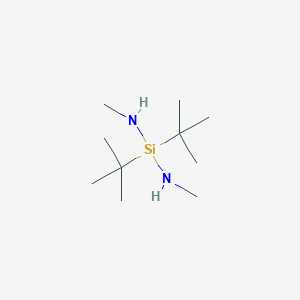
1,1-Di-tert-butyl-N,N'-dimethylsilanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is a chemical compound characterized by the presence of two tert-butyl groups and two dimethylamino groups attached to a silicon atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine typically involves the reaction of tert-butylamine with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Et}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\text{C-NH-Si-(CH}_3\text{)}_2\text{N(CH}_3\text{)}_2 + \text{Et}_3\text{NCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with different functional groups.
科学的研究の応用
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine involves its ability to form stable complexes with various metal ions and organic molecules. The silicon atom in the compound acts as a central coordination site, allowing the formation of stable bonds with other atoms and molecules. This property is exploited in various applications, including catalysis and material science.
類似化合物との比較
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains phosphorus instead of silicon.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl and dimethylamino groups but lacks the silicon atom.
Uniqueness
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its phosphorus and carbon analogs. This uniqueness makes it valuable in applications requiring specific coordination chemistry and stability.
特性
CAS番号 |
180332-62-1 |
|---|---|
分子式 |
C10H26N2Si |
分子量 |
202.41 g/mol |
IUPAC名 |
N-[ditert-butyl(methylamino)silyl]methanamine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h11-12H,1-8H3 |
InChIキー |
JUUUXMQFQCQITF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(NC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
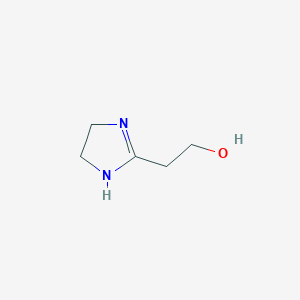
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
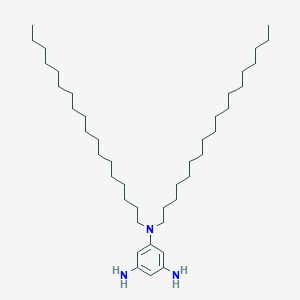
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
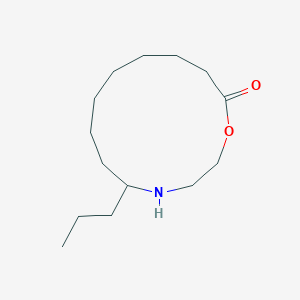
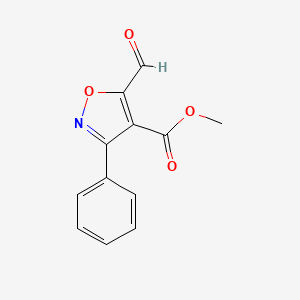
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
